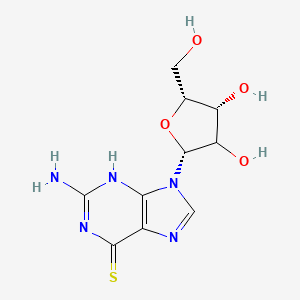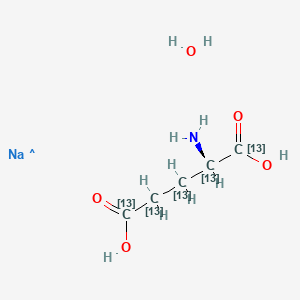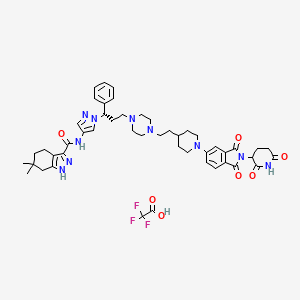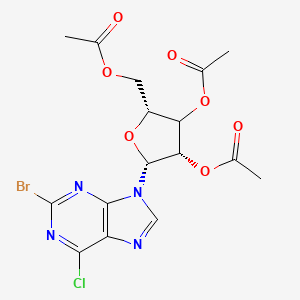
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a purine base attached to a ribofuranosyl sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine typically involves the reaction of 6-mercaptopurine with ribose derivatives under specific conditions. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents . These reactions are carried out under controlled conditions to ensure the formation of the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the mercapto group.
Reduction: Reduction reactions can alter the purine base structure.
Substitution: Commonly involves the replacement of functional groups on the purine base.
Common Reagents and Conditions
Reagents such as chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde are frequently used in reactions involving this compound . These reactions are typically conducted under mild to moderate conditions to prevent degradation of the nucleoside analog.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purine and formylimidazo-purine derivatives .
Applications De Recherche Scientifique
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs.
Biology: Studied for its role in DNA and RNA interactions.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This compound competes with natural nucleotides for incorporation into growing DNA and RNA chains, leading to chain termination and inhibition of cell proliferation . It targets enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which are crucial for nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylmercaptopurine riboside: Another nucleoside analog with similar anticancer properties.
Fludarabine phosphate: A nucleoside analog used in the treatment of hematological malignancies.
Nelarabine: A purine nucleoside analog with applications in oncology.
Uniqueness
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is unique due to its specific structure and the presence of both amino and mercapto groups, which contribute to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C10H13N5O4S |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6?,9-/m1/s1 |
Clé InChI |
OTDJAMXESTUWLO-ACJOCUEISA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)



![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)







